(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine
Description
(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine (CAS 524933-48-0) is a pyridine derivative characterized by a branched nonadienyl chain at the 4-position of the pyridine ring. Its molecular formula is C₁₈H₂₃N, with a molecular weight of 229.18 g/mol . Key physicochemical properties include a calculated LogP of 4.71 (indicating high lipophilicity) and a polar surface area (PSA) of 12.89 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry (E-configuration at the 3,7-diene moiety) influences its spatial arrangement and reactivity.
Properties
CAS No. |
38462-26-9 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-[(4E)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine |
InChI |
InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8+ |
InChI Key |
KULYGLRIZQIANR-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C/C=C(\C)/CCC=C(C)C)C1=CC=NC=C1 |
Canonical SMILES |
CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following pyridine derivatives share structural similarities with the target compound (Table 1):
Table 1: Key Structural Analogs of (E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine | 524933-48-0 | C₁₈H₂₃N | 229.18 | 1,4,8-Trimethylnonadienyl (E-configuration) |
| (Z)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine | 38462-27-0 | C₁₈H₂₃N | 229.18 | 1,4,8-Trimethylnonadienyl (Z-configuration) |
| 4-(4,8-Dimethylnona-3,7-dienyl)pyridine | 681442-11-5 | C₁₇H₂₁N | 215.16 | 4,8-Dimethylnonadienyl |
| 4-(3-Methyl-3-cyclohexen-1-yl)pyridine | 167560-75-0 | C₁₂H₁₅N | 173.25 | Cyclohexenyl-methyl substituent |
| (E)-3-(1-Buten-1-yl)-4-propylpyridine | N/A | C₁₂H₁₇N | 175.27 | Butenyl-propyl chain (E-configuration) |
Key Observations :
- Stereoisomerism: The (Z)-isomer (CAS 38462-27-0) differs in the geometry of the nonadienyl chain, which may alter intermolecular interactions and bioavailability .
- Cyclic vs. Linear Substituents: Cyclohexenyl derivatives (e.g., CAS 167560-75-0) exhibit rigid structures, contrasting with the flexible nonadienyl chain of the target compound .
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- The target compound’s high LogP (4.71) suggests superior membrane permeability compared to polar analogs like 2-amino derivatives (LogP 3.89–5.43) .
- Melting points for nonadienylpyridines are unreported, while chloro-phenylpyridines exhibit high thermal stability (268–287°C) .
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